1-Hydroxycyclopropane-1-carbaldehyde
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Overview
Description
1-Hydroxycyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C4H6O2. It is a member of the cyclopropane family, characterized by a three-membered ring structure.
Preparation Methods
The synthesis of 1-Hydroxycyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the oxidation of cyclopropanecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods may involve more scalable processes, such as catalytic oxidation, to ensure higher yields and purity .
Chemical Reactions Analysis
1-Hydroxycyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclopropanecarboxylic acid using strong oxidizing agents.
Reduction: Reduction reactions can convert it into cyclopropanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various acids and bases.
Scientific Research Applications
1-Hydroxycyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxycyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-Hydroxycyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
Cyclopropanol: Contains a hydroxyl group attached to the cyclopropane ring.
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-4(6)1-2-4/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDSSYSZXFKUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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